6-Methoxy-4-quinolyllithium
Description
6-Methoxy-4-quinolyllithium is an organometallic compound featuring a quinoline backbone substituted with a methoxy group at position 6 and a lithium atom at position 2. Its molecular formula is C₁₀H₈LiNO, derived from the parent 6-methoxyquinoline (C₁₀H₉NO) by replacing a hydrogen atom at position 4 with lithium. This substitution imparts strong nucleophilic and basic properties, making it valuable in organic synthesis, particularly in alkaloid synthesis. For example, Uskoković’s group utilized it as a key intermediate in the synthesis of quinotoxine, a precursor to quinine derivatives, via reactions with sodium hypochlorite and subsequent chlorination .
Properties
CAS No. |
57935-41-8 |
|---|---|
Molecular Formula |
C10H8LiNO |
Molecular Weight |
165.1 g/mol |
IUPAC Name |
lithium;6-methoxy-4H-quinolin-4-ide |
InChI |
InChI=1S/C10H8NO.Li/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2,4-7H,1H3;/q-1;+1 |
InChI Key |
SVWIJSMKIUVXKZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=CC2=[C-]C=CN=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Analysis
- Lithium vs. Halogen/Other Groups at C4: The lithium atom in this compound enhances its nucleophilicity, enabling direct coupling with electrophiles (e.g., ketones or esters in quinotoxine synthesis) . In contrast, 4-bromo-6-methoxyquinoline (Br at C4) is more suited for transition-metal-catalyzed cross-couplings, such as palladium-mediated arylations .
- Methoxy Position and Isomerism: Positional isomerism significantly impacts reactivity. For instance, methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (methoxy at C7) is a key intermediate in lenvatinib (anticancer drug) synthesis, whereas 6-methoxy derivatives are more common in antimalarial alkaloid pathways .
- Electron-Withdrawing vs. Electron-Donating Groups: The oxo (C4) and carboxylic acid (C3) groups in 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid create an electron-deficient aromatic system, favoring electrophilic substitutions at specific positions. This contrasts with 6-methoxyquinoline, which lacks such polar groups and exhibits milder reactivity .
- Aldehyde Functionality: 6-Methoxyquinoline-4-carbaldehyde’s aldehyde group allows for nucleophilic additions (e.g., Grignard reactions), diverging from the lithium analog’s role as a nucleophile itself .
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